An In-depth Technical Guide to the Physicochemical Properties of 4-Bromochalcone
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromochalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromochalcone, a halogenated derivative of the chalcone scaffold, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, supported by detailed experimental protocols and spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound.
Chemical Identity and Physical Properties
4-Bromochalcone is systematically named (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one. It is also commonly referred to as 4'-Bromochalcone or 1-(4-Bromophenyl)-3-phenyl-propenone. This compound is typically a pale yellow crystalline solid.[1][2] Key identification and physical property data are summarized in the tables below.
Table 1: Chemical Identifiers for 4-Bromochalcone
| Identifier | Value |
| IUPAC Name | (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one[3][4] |
| Synonyms | 4'-Bromochalcone, 1-(4-Bromophenyl)-3-phenyl-propenone |
| CAS Number | 1774-66-9, 22966-09-2[3][5] |
| Molecular Formula | C₁₅H₁₁BrO[3][5] |
| Molecular Weight | 287.15 g/mol [3][5] |
| InChI Key | JFARWEWTPMAQHW-DHZHZOJOSA-N[5] |
Table 2: Physicochemical Properties of 4-Bromochalcone
| Property | Value |
| Appearance | Pale yellow crystalline solid[1][2] |
| Melting Point | 98 - 109.8 °C[5] |
| Boiling Point | 398.3 °C at 760 mmHg |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.[3] |
Crystal Structure
Single-crystal X-ray diffraction studies have revealed that 4-Bromochalcone crystallizes in the monoclinic system. The precise cell parameters can be influenced by crystallization conditions.
Table 3: Crystallographic Data for 4-Bromochalcone
| Parameter | Value |
| Crystal System | Monoclinic[5] |
| Space Group | C 1 c 1[4] |
| Cell Dimensions | a = 29.027 Å, b = 7.26 Å, c = 5.917 Å, β = 101.38°[4] |
Spectroscopic Data
The structural elucidation of 4-Bromochalcone is corroborated by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 4: ¹H NMR Spectral Data for 4-Bromochalcone
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.10 - 8.08 | m | 2H | Aromatic protons[5] |
| 7.87 - 7.82 | m | Aromatic protons[5] | |
| 7.7 | d | 1H | Methine proton[6] |
Table 5: ¹³C NMR Spectral Data for 4-Bromochalcone
| Chemical Shift (ppm) | Assignment |
| 190.5 | Ketone Carbonyl[6] |
| 138, 134, 125 | Quaternary Aromatic Carbons[6] |
Table 6: IR Spectral Data for 4-Bromochalcone
| Wavenumber (cm⁻¹) | Assignment |
| 1678 - 1660 | Conjugated Ketone (C=O stretch)[6] |
Table 7: Mass Spectrometry Data for 4-Bromochalcone
| m/z | Assignment |
| 285, 287 | [M]⁺, [M+2]⁺ (Molecular ion with Br isotope)[6] |
Experimental Protocols
Synthesis of 4-Bromochalcone via Claisen-Schmidt Condensation (Conventional Method)
This protocol describes the base-catalyzed condensation of 4-bromoacetophenone and benzaldehyde.
Materials:
-
4-bromoacetophenone (2.5 mmol)[7]
-
Benzaldehyde (2.5 mmol)[7]
-
10% Sodium Hydroxide (NaOH) solution (1.5 mL)[7]
-
Ethanol[7]
-
Ice water[7]
Procedure:
-
Dissolve 4-bromoacetophenone (497.6 mg, 2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask with stirring at room temperature until fully dissolved (5-10 minutes).[7]
-
Add benzaldehyde (265.3 mg, 2.5 mmol) to the solution.[7]
-
Add 10% NaOH solution (1.5 mL) dropwise to the reaction mixture.[7]
-
Continue stirring the reaction mixture for 3 hours at room temperature.[7]
-
Quench the reaction by pouring the mixture into ice water to precipitate the product.[7]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.[7]
-
Wash the solid with cold water until the filtrate is neutral.[7]
-
Dry the product in a desiccator.[7]
-
Purify the crude product by recrystallization from ethanol to obtain 4-Bromochalcone.[7]
Synthesis of 4-Bromochalcone (Microwave-Assisted Method)
This method offers a more rapid synthesis compared to the conventional approach.
Materials:
-
4-bromoacetophenone (2.5 mmol)[7]
-
Benzaldehyde (2.5 mmol)[7]
-
10% Sodium Hydroxide (NaOH) solution (1.5 mL)[7]
-
Ethanol[7]
-
Ice water[7]
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (497.6 mg, 2.5 mmol) in ethanol (1.25 mL) with stirring at room temperature for 5 minutes.[7]
-
Add benzaldehyde (265.3 mg, 2.5 mmol) to the mixture.[7]
-
Add 10% NaOH solution (1.5 mL) dropwise.[7]
-
Place the reaction mixture in a microwave reactor and irradiate for 45 seconds at 140 watts.[7]
-
After irradiation, quench the reaction with ice water.[7]
-
Collect the resulting precipitate by vacuum filtration and wash with cold water until the pH is neutral.[7]
-
Dry the product in a desiccator and purify by recrystallization from ethanol.[7]
Characterization Workflow
A typical workflow for the characterization of the synthesized 4-Bromochalcone is as follows:
-
Thin Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the final product. An eluent system of n-hexane:ethyl acetate (5:1) can be used, with visualization under UV light (254 nm).[7]
-
Melting Point Determination: Measure the melting point of the purified product to assess its purity.[7]
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: To identify the characteristic functional groups, particularly the conjugated carbonyl group.[7]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.[7]
-
Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound.[7]
-
Visualized Workflows and Pathways
Caption: Synthesis and characterization workflow for 4-Bromochalcone.
Caption: Modulation of the Nrf2/ARE pathway by chalcones.
Biological Context and Potential Applications
Chalcones, as a class of compounds, are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2] The α,β-unsaturated ketone moiety is a key structural feature responsible for many of these effects. The introduction of a bromine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its therapeutic efficacy.[5]
Chalcones have been reported to modulate various signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[8] This pathway is a critical cellular defense mechanism against oxidative stress. While direct studies on 4-Bromochalcone's interaction with the Nrf2 pathway are limited, its structural similarity to other bioactive chalcones suggests it may also possess modulatory activity, making it a compound of interest for further investigation in drug discovery and development.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 4-Bromochalcone (EVT-3159223) | 22966-09-2 [evitachem.com]
- 4. 4-Bromochalcone | C15H11BrO | CID 5367147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromochalcone | 1774-66-9 | Benchchem [benchchem.com]
- 6. odinity.com [odinity.com]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 8. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
